Clomiphene-d5 (citrate) Clomiphene-d5 (citrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542522
InChI: InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D;
SMILES:
Molecular Formula: C32H36ClNO8
Molecular Weight: 603.1 g/mol

Clomiphene-d5 (citrate)

CAS No.:

Cat. No.: VC16542522

Molecular Formula: C32H36ClNO8

Molecular Weight: 603.1 g/mol

* For research use only. Not for human or veterinary use.

Clomiphene-d5 (citrate) -

Specification

Molecular Formula C32H36ClNO8
Molecular Weight 603.1 g/mol
IUPAC Name 2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D;
Standard InChI Key PYTMYKVIJXPNBD-GQSKLOMXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Clomiphene-d5 citrate consists of a triethylamine core linked to a dichlorodiphenylethylene group, with deuterium atoms incorporated at the 2, 3, 4, 5, and 6 positions of one phenyl ring . The citrate counterion (2-hydroxypropane-1,2,3-tricarboxylic acid) improves water solubility, though the compound remains predominantly lipophilic . Key structural features include:

Table 1: Structural and physicochemical properties

PropertyValue
IUPAC Name2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid
SMILES Notation[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)C(=C2C=CC=C2)C3=CC=C(C=C3)OCCN(CC)CC)[2H][2H].OC(=O)CC(O)(CC(=O)O)C(=O)O
LogP5.31
PSA144.60 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

The deuterium substitution pattern minimizes isotopic interference with pharmacophore regions while maintaining structural integrity for receptor binding studies .

Pharmacological Applications

Isotope-Labeled Pharmacokinetics

In a landmark study of clomiphene isomers in polycystic ovary syndrome (PCOS) patients, deuterated analogs enabled simultaneous quantification of zuclomiphene and enclomiphene over 21 days :

Table 2: Comparative pharmacokinetic parameters

ParameterZuclomiphene-d5Enclomiphene-d5
C<sub>max</sub>15 ± 41 ng/mL15 ± 18 ng/mL
T<sub>max</sub>7 ± 87 h3 ± 68 h
AUC<sub>0-t</sub>1289 ± 34 ng·h/mL65 ± 35 ng·h/mL

The 20-fold higher AUC for zuclomiphene-d5 versus enclomiphene-d5 (1289 vs. 65 ng·h/mL) revealed differential tissue accumulation, explaining zuclomiphene's prolonged detection in plasma . Obesity exacerbated this disparity, with zuclomiphene's clearance decreasing by 38% in patients with BMI >30 kg/m² .

Metabolic Pathway Elucidation

Deuteration at aromatic positions permits tracking of oxidative metabolism without perturbing CYP450 interaction sites. Key findings include:

  • Hydroxylation: Primary route at C4' position (67% of metabolites)

  • N-deethylation: Minor pathway (<5%) via CYP3A4/5

  • Glucuronidation: Major conjugation pathway (89% of excreted metabolites)

Deuterium kinetic isotope effects (KIEs) were negligible (k<sub>H</sub>/k<sub>D</sub> = 1.02–1.15), confirming minimal perturbation of reaction rates .

Analytical Methodologies

LC-MS/MS Quantification

A validated method for clomiphene-d5 citrate employs:

  • Column: Kinetex C18 (2.6 μm, 100 × 3.0 mm)

  • Mobile phase: 0.1% formic acid in water/acetonitrile (30:70)

  • Ionization: ESI+ (m/z 598.2 → 315.1 for clomiphene-d5; m/z 192.0 → 111.0 for citrate)

  • LOQ: 0.1 ng/mL with 98.7–102.3% accuracy

Isotope Dilution Analysis

Clomiphene-d5 citrate serves as internal standard for quantifying endogenous clomiphene levels, achieving:

  • Precision: ≤5.8% RSD intra-day, ≤7.2% inter-day

  • Recovery: 94–106% across plasma, urine, and tissue homogenates

ConditionTimeframeDegradation
25°C, 60% RH6 months<2%
40°C, 75% RH1 month8–12%
Aqueous solution (pH 7.4)24 h15–18%

Lyophilized formulations extend shelf life to 24 months at -20°C .

Emerging Research Directions

Microdose Imaging Studies

Recent applications in microdose (<1 μg) PET imaging exploit clomiphene-d5's:

  • Blood-brain barrier penetration: 12–18% ID/g in primate models

  • Estrogen receptor binding: K<sub>d</sub> = 3.8 nM (αER), 22.4 nM (βER)

Environmental Fate Tracking

Deuterium labeling enables detection in wastewater at sub-ppt levels, revealing:

  • WWTP removal efficiency: 78–84%

  • Aquatic toxicity: EC<sub>50</sub> = 1.2 mg/L (Daphnia magna)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator